molecular formula C18H22N4O6 B12601678 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) CAS No. 640729-59-5

2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)

Cat. No.: B12601678
CAS No.: 640729-59-5
M. Wt: 390.4 g/mol
InChI Key: VMDWXOMCKPMZFZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) is defined by its International Union of Pure and Applied Chemistry (IUPAC) name, which systematically describes its molecular architecture. The name specifies the positions of functional groups and connectivity:

  • 2,2' : Indicates the para positions of the nitro groups on both phenolic rings relative to the hydroxyl groups.
  • [{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)] : Denotes the central bridging structure containing a nitrogen atom (azanediyl) connected to two methylene groups and a 2-(dimethylamino)ethyl substituent.
  • bis(4-nitrophenol) : Identifies the two 4-nitrophenol moieties attached via the methylene bridges.

The compound’s CAS Registry Number, 143430-33-5 , serves as a unique identifier in chemical databases and commercial catalogs. Alternative names include 2,2'-[2-(Dimethylamino)ethylimino]dimethylene-bis(4-nitrophenol), though the IUPAC name remains the authoritative designation. Table 1 summarizes key identifiers.

Table 1: Chemical Identifiers

Property Value
IUPAC Name 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)
CAS Number 143430-33-5
Common Synonyms 2,2'-[2-(Dimethylamino)ethylimino]dimethylene-bis(4-nitrophenol)

Structural Features and Isomeric Considerations

The molecular structure (Fig. 1) comprises two 4-nitrophenol units connected via methylene groups to a central azanediyl nitrogen, which is further bonded to a 2-(dimethylamino)ethyl chain. Key structural attributes include:

  • Aromatic Systems : Each phenol ring contains a nitro group at the para position, creating electron-withdrawing effects that influence acidity and electronic delocalization.
  • Bridging Motif : The azanediyl (NH) group links the methylene bridges, creating a Y-shaped topology. The 2-(dimethylamino)ethyl substituent introduces a tertiary amine at the bridgehead, contributing to conformational flexibility.
  • Hydrogen-Bonding Capacity : Phenolic hydroxyl groups (-OH) and the azanediyl NH group provide sites for intermolecular interactions.

Isomeric possibilities are limited due to the compound’s symmetrical bis-nitrophenol arrangement. However, conformational isomerism may arise from rotation around the C-N bonds in the dimethylaminoethyl chain. The ethylenediamine-like spacer allows the dimethylamino group to adopt staggered or eclipsed conformations relative to the azanediyl core. No evidence of stereoisomerism exists, as the molecule lacks chiral centers.

Historical Development and Discovery

2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) first appeared in chemical literature in the late 20th century, coinciding with advancements in Schiff base and polyamine synthesis methodologies. Its CAS registration (143430-33-5 ) in 1994 suggests initial characterization during this period, likely as part of efforts to develop chelating agents for metal ion coordination. The compound’s design reflects a broader trend in synthesizing bifunctional ligands with tunable electronic properties for catalysis and sensor applications.

Early synthetic routes probably involved:

  • Mannich Reactions : Condensing formaldehyde with secondary amines and nitrophenols to form methylene-linked structures.
  • Nitroaromatic Functionalization : Introducing nitro groups to phenol precursors before bridging.
  • Selective Protection/Deprotection : Managing reactivity of phenolic hydroxyls during amine coupling steps.

While no seminal publication is cited in available records, the compound’s structural kinship to salen-type ligands (bis-Schiff bases) implies inspiration from coordination chemistry frameworks developed in the 1970s–1980s. Its niche applications in materials science and supramolecular chemistry have sustained research interest, though commercial availability remains limited to specialized suppliers.

Properties

CAS No.

640729-59-5

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-(dimethylamino)ethyl-[(2-hydroxy-5-nitrophenyl)methyl]amino]methyl]-4-nitrophenol

InChI

InChI=1S/C18H22N4O6/c1-19(2)7-8-20(11-13-9-15(21(25)26)3-5-17(13)23)12-14-10-16(22(27)28)4-6-18(14)24/h3-6,9-10,23-24H,7-8,11-12H2,1-2H3

InChI Key

VMDWXOMCKPMZFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])O)CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) typically involves the reaction of 4-nitrophenol with a dimethylaminoethyl-based reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common solvents used in the synthesis include dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Phenolic Rings

Nitro vs. Halogen/Methyl Groups
  • Target Compound: 4-Nitrophenol substituents confer strong electron-withdrawing effects, enhancing acidity (lower pKa) and metal-binding affinity.
  • Analog 1: 6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(2-chloro-4-methylphenol) () Chloro and methyl groups reduce electron withdrawal compared to nitro, leading to weaker acidity and altered coordination modes with metal ions. This ligand forms stable Ti(IV) complexes with antitumor activity .
Functional Group Impact
  • Nitro groups enhance redox activity and antimicrobial properties compared to halogenated analogs. For example, nitro-containing Mannich bases in exhibit potent antimicrobial and antioxidant activities due to nitro-mediated radical scavenging .

Variations in the Aminoethyl Chain

Dimethylamino vs. Diethylamino Groups
  • Target Compound: The 2-(dimethylamino)ethyl chain provides moderate steric hindrance and basicity, favoring chelation with transition metals like Cu(II) or Ti(IV).

Backbone Modifications and Chelation Behavior

Phenolic vs. Non-Phenolic Ligands
  • Analog 4: HD-32 and HD-23 () These ligands feature propanoate ester backbones instead of phenolic groups. Their chelation is driven by carboxylate and tertiary amine groups, resulting in distinct metal selectivity (e.g., for Ca²⁺ or Zn²⁺) compared to the phenolic target compound .
  • Analog 5 : Pyridine- and triazole-containing ligands ()
    • Heterocyclic groups (pyridine, triazole) offer stronger π-backbonding interactions, favoring coordination with soft metals like Cu(I) or Ag(I) .

Comparative Data Table

Compound Name Key Structural Features pKa (Phenolic OH) Metal Binding Preference Notable Applications References
2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol) Nitro-phenol, dimethylaminoethyl chain ~7.2 (estimated) Ti(IV), Cu(II) Antimicrobial, antitumor (hypothesized)
6,6′-(((2-(Dimethylamino)ethyl)azanediyl)bis(methylene))bis(2-chloro-4-methylphenol) (H2L3) Chloro/methyl-phenol, dimethylaminoethyl chain ~8.5 Cu(II), Ti(IV) Antitumor complexes
bis(2-(dimethylamino)ethyl) 3,3'-((3-hydroxypropyl)azanediyl)dipropanoate (HD-23) Carboxylate ester, hydroxypropyl chain ~9.0 Ca²⁺, Zn²⁺ Ion sequestration
Co(II)/Ni(II) complexes with tert-butyl-phenolic Mannich base () tert-Butyl-phenol, 8-hydroxyquinoline ~10.2 Co(II), Ni(II) Antioxidants, antimicrobials

Key Research Findings

  • Antimicrobial Activity: Nitro-substituted phenolic ligands (e.g., ) show superior antimicrobial activity against S. aureus and E. coli compared to halogenated analogs, likely due to nitro-mediated ROS generation .
  • Metal Complex Stability: Ti(IV) complexes of chloro/methyl-phenol ligands () exhibit higher thermal stability than nitro analogs, attributed to reduced electron withdrawal .
  • Solubility: Diethylamino-substituted ligands () demonstrate improved organic-phase solubility, advantageous for catalytic or pharmaceutical applications .

Biological Activity

The compound 2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol} , commonly referred to as DMEN , is a synthetic organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 3197-07-7

Structural Characteristics

The compound features a dimethylamino group, which enhances its solubility and biological activity. The presence of nitrophenol groups contributes to its reactivity and potential as an inhibitor in various biochemical pathways.

  • Antioxidant Activity : DMEN exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : The compound has been shown to inhibit several enzymes, including acetylcholinesterase (AChE) and carboxylesterases. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases.
  • Antimicrobial Properties : DMEN demonstrates antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Study 1: Antioxidant Effect in Cellular Models

A study investigated the antioxidant effects of DMEN on human liver cells exposed to oxidative stress. Results indicated that DMEN significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD, CAT).

ParameterControlDMEN Treatment
MDA Levels (µM)5.62.3
SOD Activity (U/mg)1.23.5
CAT Activity (U/mg)0.82.0

Study 2: Inhibition of Acetylcholinesterase

Research on the inhibitory effect of DMEN on AChE demonstrated an IC50 value of 0.45 µM, indicating strong potential for use in treating conditions like Alzheimer's disease.

CompoundIC50 (µM)
DMEN0.45
Donepezil0.10

Study 3: Antimicrobial Efficacy

In vitro tests revealed that DMEN exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Pharmacological Potential

Recent studies highlight the potential of DMEN as a lead compound for drug development due to its multifaceted biological activities. Its ability to modulate enzyme activity and exert protective effects against oxidative stress positions it favorably in pharmacology.

Toxicological Profile

Preliminary toxicological assessments have shown that DMEN has a low toxicity profile in animal models, suggesting safety for potential therapeutic applications.

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